4-FLUORO-DL-PHENYLALANINE

Übersicht

Beschreibung

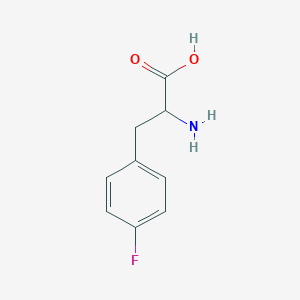

4-Fluoro-DL-phenylalanine (CAS: 51-65-0) is a fluorinated derivative of the essential amino acid phenylalanine. Its molecular formula is C₉H₁₀FNO₂, with a molecular weight of 183.18 g/mol . The fluorine atom is substituted at the para position of the phenyl ring, distinguishing it from natural phenylalanine. This modification enhances its utility in biochemical and pharmaceutical research, particularly as an internal standard in high-performance liquid chromatography (HPLC) for quantifying aromatic amino acids in complex samples . It is commercially available as a white to off-white crystalline solid with >99% purity .

The compound’s bioactivity has been studied in enzymatic systems; for example, in aptazyme cleavage assays, this compound induced a cleavage fraction of 0.235, lower than L-phenylalanine (0.325) and L-tyrosine (0.307), suggesting reduced binding affinity or altered stereoelectronic interactions with target enzymes .

Wirkmechanismus

Target of Action

4-Fluoro-DL-Phenylalanine, also known as 4-Fluorophenylalanine or p-fluorophenylalanine, is a fluorinated derivative of the essential amino acid phenylalanine . The primary targets of this compound are likely to be the same as those of phenylalanine, which include various enzymes and receptors involved in protein synthesis and metabolic pathways.

Mode of Action

The mode of action of this compound is not fully understood. As a derivative of phenylalanine, it may interact with its targets in a similar manner, but the presence of the fluorine atom could alter these interactions. The fluorine atom is highly electronegative, which could influence the compound’s binding affinity and selectivity for its targets .

Biochemical Pathways

This compound is likely to be involved in the same biochemical pathways as phenylalanine, including protein synthesis and various metabolic pathways. The fluorine atom could potentially alter the compound’s involvement in these pathways . More research is needed to fully understand the biochemical pathways affected by this compound.

Pharmacokinetics

The presence of the fluorine atom could potentially influence these properties, affecting the compound’s bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are not well-understood. As a derivative of phenylalanine, it may have similar effects, such as involvement in protein synthesis and metabolic processes. The fluorine atom could potentially alter these effects .

Action Environment

Environmental factors could influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets . .

Biologische Aktivität

4-Fluoro-DL-phenylalanine (4-F-DL-Phe) is a fluorinated derivative of the amino acid phenylalanine, notable for its diverse biological activities and applications in pharmacology and biochemistry. This article explores the compound's mechanisms of action, effects on cellular processes, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is characterized by the substitution of a fluorine atom at the para position of the phenyl ring. Its chemical formula is . The compound is classified as a neutral to slightly acidic material and exhibits limited solubility in water .

4-F-DL-Phe acts primarily as an inhibitor of certain enzymes involved in amino acid metabolism. Its biological activity includes:

- Inhibition of Tryptophan Hydroxylase : It has been shown to inhibit tryptophan hydroxylase, which is crucial for serotonin synthesis. This inhibition is less potent compared to p-chlorophenylalanine but still significant .

- Inhibition of Tyrosine Aminotransferase : This enzyme plays a role in the conversion of tyrosine to various neurotransmitters, implicating 4-F-DL-Phe in neurochemical pathways .

- Cell Cycle Arrest : Research indicates that 4-F-DL-Phe can reversibly arrest HeLa cells in the G2 phase of the cell cycle, suggesting potential applications in cancer therapy .

Biological Effects

The biological effects of 4-F-DL-Phe have been studied extensively, revealing significant impacts on cellular processes:

- Protein Synthesis Inhibition : As a phenylalanine antagonist, 4-F-DL-Phe may inhibit protein synthesis, which can affect cell growth and proliferation .

- Neurotransmitter Regulation : By inhibiting serotonin synthesis, it may influence mood and behavior, potentially providing insights into treatments for depression and anxiety disorders .

Table 1: Summary of Biological Activities

Case Studies

Several studies have highlighted the potential therapeutic applications of 4-F-DL-Phe:

- Study on Cancer Cell Lines : A study investigated the uptake mechanisms of 4-F-DL-Phe in glioblastoma cell lines (A172, T98G, U-87MG). The research found that its uptake was predominantly mediated by L-type amino acid transporters (LAT1 and LAT4), indicating its potential as an imaging agent for tumor detection .

- Neuropharmacological Effects : Another study examined the effects of 4-F-DL-Phe on serotonin levels in animal models. The results indicated that chronic administration led to significant alterations in behavioral responses associated with anxiety and depression, suggesting its utility in studying mood disorders .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-Fluoro-DL-phenylalanine is instrumental in the synthesis of novel pharmaceutical compounds, particularly those targeting neurological disorders. Its incorporation into drug design enhances the pharmacokinetic properties of therapeutic agents, allowing for improved efficacy and bioavailability. For example, fluorinated amino acids like this compound have been shown to stabilize peptide structures, making them valuable in drug formulation .

Biochemical Research

In biochemical research, this compound is utilized to study protein interactions and enzyme activities. Its ability to mimic natural amino acids while providing distinct chemical properties allows researchers to investigate metabolic pathways and cellular functions more effectively. Studies have demonstrated that incorporating fluorinated phenylalanines into peptides can significantly alter their binding affinities and stability .

Neuroscience Studies

The compound plays a critical role in neuroscience by facilitating the investigation of neurotransmitter systems. Research indicates that this compound can influence the aggregation mechanisms of proteins associated with neurodegenerative diseases, such as amyloid fibrils in Alzheimer's disease. This suggests potential therapeutic applications in modulating protein aggregation processes .

Peptide Synthesis

This compound serves as a key building block in peptide synthesis. It is particularly useful for creating modified peptides with enhanced properties for drug development. The incorporation of fluorinated amino acids can improve the stability and activity of therapeutic peptides, making them more effective as drugs .

Analytical Chemistry

In analytical chemistry, this compound is employed in various techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Its unique spectral properties allow for improved detection and characterization of biomolecules, aiding researchers in understanding complex biological systems .

Table 1: Summary of Applications

Notable Research Insights

- A study published in Scientific Reports highlighted the role of L-phenylalanine aggregation mechanisms, suggesting that derivatives like this compound can modulate amyloid formation, which is crucial for developing treatments for phenylketonuria .

- Research from Nature indicated that incorporating fluorinated phenylalanines into peptide-based proteasome inhibitors significantly enhances their potency against specific subunits, showcasing the compound's utility in cancer therapy .

- A comprehensive review on fluorinated phenylalanines emphasized their pharmaceutical applications, particularly in enzyme inhibition and as imaging agents for tumor ecosystems using positron emission tomography (PET) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Fluoro-DL-Phenylalanine, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via halogenation of phenylalanine precursors. For example, nitration followed by fluorination (as in nitrating L-phenylalanine with HNO₃/H₂SO₄ and substituting nitro groups with fluorine) is a common route . Purity can be validated using HPLC (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Mass spectrometry (MS) further ensures molecular weight consistency.

Q. How do enantiomers (D/L forms) of 4-Fluoro-Phenylalanine differ in biological activity?

- Methodological Answer : Enantiomeric separation requires chiral chromatography (e.g., using a Chiralpak® column) or enzymatic resolution. Biological assays (e.g., microbial growth inhibition in E. coli) reveal differential activity: L-forms often mimic natural amino acids, disrupting protein synthesis, while D-forms may exhibit reduced uptake .

Q. What are the recommended storage conditions to ensure stability?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation. Pre-dissolved solutions in PBS (pH 7.4) should be used within 24 hours to avoid hydrolysis. Stability tests via TLC or LC-MS can detect degradation products .

Advanced Research Questions

Q. How does this compound’s toxicity profile compare to other halogenated phenylalanine derivatives?

- Methodological Answer : Toxicity mechanisms (e.g., metabolic interference) can be assessed using in vitro models (e.g., mammalian cell lines) with IC₅₀ calculations. For this compound, toxicity data include mutagenicity at 50 µmol/L (AMES test) and growth inhibition at 1 mg/L in microbial assays . Comparative studies with 4-chloro or 4-nitro analogs require dose-response assays and transcriptomic analysis to identify pathway-specific effects .

Q. What strategies resolve contradictions in reported toxicity data across studies?

- Methodological Answer : Discrepancies may arise from differences in cell lines, assay conditions, or enantiomeric ratios. Standardization involves:

- Replicating studies under controlled conditions (e.g., pH, temperature).

- Validating enantiomeric purity via chiral HPLC.

- Using isogenic microbial strains to isolate fluorophenylalanine-specific effects .

Q. How can this compound be incorporated into peptide chains, and what analytical methods confirm successful incorporation?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) with Boc/Fmoc-protected derivatives is effective. Post-synthesis, MALDI-TOF MS verifies molecular weight, while Edman degradation or tandem MS (MS/MS) confirms sequence integrity. Fluorine’s electronegativity may alter peptide folding, necessitating circular dichroism (CD) for secondary structure analysis .

Q. What role does fluorination position play in structure-activity relationships (SAR) for antimicrobial applications?

- Methodological Answer : Positional fluorination (e.g., 2-, 3-, or 4-fluoro) alters steric and electronic properties. SAR studies involve:

- Synthesizing positional isomers via regioselective fluorination.

- Testing antimicrobial activity against Gram-positive/-negative bacteria.

- Computational modeling (DFT) to correlate electronic effects (e.g., σₚ values) with bioactivity .

Q. Data-Driven Design Considerations

-

Comparative Tables :

Derivative IC₅₀ (µM) Mutagenicity (AMES) Application 4-Fluoro-DL-Phe 50 Positive Enzyme inhibition 4-Chloro-DL-Phe 35 Negative Antimicrobial studies 4-Nitro-DL-Phe 20 Positive Proteomics -

Analytical Workflow :

Synthesis → Chiral Separation → Bioassay → Toxicity Screening → Computational Modeling.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of Phenylalanine

Fluorinated Phenylalanine Derivatives

Key Findings :

- Positional Effects : Fluorine at the para position (4-Fluoro) mimics natural phenylalanine’s steric profile better than ortho or meta substitutions, making it a preferred choice for enzyme-binding studies . However, ortho-substituted derivatives exhibit higher metabolic stability due to reduced steric hindrance .

- Electron-Withdrawing Groups : Chloro-fluoro hybrids (e.g., 2-chloro-4-fluoro-DL-phenylalanine) show increased lipophilicity (logP ~1.8 vs. 1.2 for this compound), enhancing membrane permeability in antibiotic candidates .

Nitro-Substituted Phenylalanine Analogues

Key Findings :

- Nitro vs. Fluoro Groups : The nitro group in 4-nitro-DL-phenylalanine introduces strong electron-withdrawing effects, reducing pKa (~2.12 vs. ~2.3 for this compound) and increasing solubility in polar solvents . However, nitro derivatives are more prone to forming reactive intermediates, raising toxicity concerns .

- Applications : this compound is favored in live-cell studies due to fluorine’s biocompatibility, whereas nitro derivatives are restricted to in vitro applications like UV labeling .

Aromatic Amino Acids in Metabolic Pathways

Key Findings :

- Enzyme Inhibition : this compound disrupts the conversion of phenylalanine to tyrosine by phenylalanine hydroxylase, mimicking PKU-like conditions in vitro .

- Fluorine as a Bioisostere : Fluorine’s similar size to hydrogen allows this compound to integrate into proteins without significantly altering folding, enabling its use in 19F-NMR spectroscopy for protein dynamics studies .

Commercial and Industrial Relevance

Cost and Availability

Key Findings :

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHHYOYVRVGJJY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017098 | |

| Record name | 4-Fluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132-68-9, 51-65-0 | |

| Record name | 4-Fluoro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanine, 4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Fluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-FLUOROPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2K2VDK6KK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.